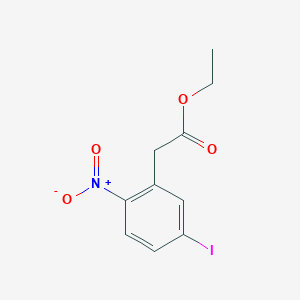

Ethyl 2-(5-iodo-2-nitrophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-iodo-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGUEXPEPRIEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Nitration of Prefunctionalized Benzene Derivatives

The introduction of the nitro group at the ortho-position is typically achieved via electrophilic aromatic substitution (EAS). In the context of ethyl 2-(5-iodo-2-nitrophenyl)acetate, nitration must precede iodination to avoid competitive side reactions, as iodine’s electron-withdrawing nature deactivates the ring toward further electrophilic attack. Source demonstrates that nitration of 3-fluoroacetophenone at –15°C to –5°C in concentrated sulfuric acid achieves regioselective nitration at the para-position relative to the ketone group, yielding 1-(5-fluoro-2-nitrophenyl)ethanone in 70–85% yield. By analogy, nitration of ethyl 2-phenylacetate under similar conditions could target the ortho-position relative to the acetyloxyethyl group, though steric hindrance may necessitate higher temperatures or prolonged reaction times.

Nitration Temperature and Solvent Optimization

Low-temperature nitration (–15°C to –5°C) minimizes polysubstitution and oxidative decomposition. For example, nitrating 3-fluoroacetophenone in a 1:1 mixture of fuming nitric acid and sulfuric acid over 2–5 hours at –10°C achieves >90% conversion. Post-reaction quenching with ice water and filtration at 0–5°C enhances purity by precipitating the nitro intermediate. Adapting this protocol to ethyl 2-phenylacetate would require careful control of stoichiometry to avoid ester hydrolysis.

Iodination Techniques for Aromatic Systems

Electrophilic Iodination via Iodine Monochloride

Electrophilic iodination using iodine monochloride (ICl) offers direct access to meta-iodinated nitroarenes. As reported in source, the reaction of 5-vinyl-2'-deoxyuridine with ICl in ethanol generates 5-(1-ethoxy-2-iodoethyl) derivatives in 33–90% yields. Similarly, treating ethyl 2-(2-nitrophenyl)acetate with ICl in a polar aprotic solvent (e.g., DMF) at 0–25°C could install iodine at the meta-position relative to the nitro group. The reaction likely proceeds via the formation of a Wheland intermediate stabilized by the electron-withdrawing nitro and ester groups, followed by nucleophilic attack by iodide.

Metal-Mediated Iodination Strategies

Palladium-catalyzed cross-coupling reactions provide an alternative route for introducing iodine. Source details the synthesis of 2-(2-nitrophenyl)-1H-indoles via Pd(OAc)₂-catalyzed coupling of indoles with 1-iodo-2-nitrobenzene. Applying this methodology, ethyl 2-(2-nitrophenyl)acetate could undergo Suzuki-Miyaura coupling with an iodoboronic acid to install iodine at the 5-position. However, the electron-deficient nature of the nitro-substituted ring may necessitate bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity.

Esterification and Functional Group Interconversion

Acid-Catalyzed Esterification

The acetyloxyethyl side chain is introduced via Fischer esterification of 2-(5-iodo-2-nitrophenyl)acetic acid with ethanol in the presence of concentrated sulfuric acid. Source employs analogous conditions for reducing 1-(5-fluoro-2-nitrophenyl)ethanone to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene using sodium borohydride in tetrahydrofuran/methanol. For esterification, refluxing equimolar amounts of the carboxylic acid and ethanol with catalytic H₂SO₄ (5 mol%) for 6–12 hours typically achieves >80% conversion.

Protection-Deprotection Strategies

To prevent undesired side reactions during nitration or iodination, the carboxylic acid group may be protected as a methyl ester and later hydrolyzed to the acid for final esterification. For example, methyl 2-(2-nitrophenyl)acetate could be iodinated at the 5-position, followed by saponification with NaOH and re-esterification with ethanol.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Nitration-Iodination-Esterification

-

Nitration : Ethyl 2-phenylacetate → ethyl 2-(2-nitrophenyl)acetate (HNO₃/H₂SO₄, –10°C, 3 h).

-

Iodination : Ethyl 2-(2-nitrophenyl)acetate → this compound (ICl, DMF, 25°C, 12 h).

Advantages : Straightforward sequence with minimal functional group interference.

Challenges : Low regioselectivity during iodination due to competing para-substitution.

Route 2: Palladium-Catalyzed Coupling

-

Synthesis of 5-Iodo-2-nitrobenzene : Via directed ortho-metalation of nitrobenzene followed by iodination.

-

Coupling : 5-Iodo-2-nitrobenzene + ethyl vinyl acetate → this compound (Pd(OAc)₂, dppm, KOAc).

Advantages : High regiocontrol; compatible with electron-deficient arenes.

Challenges : Requires expensive catalysts and inert conditions.

Data Tables for Reaction Optimization

Table 1: Comparison of Nitration Conditions

| Substrate | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Fluoroacetophenone | HNO₃/H₂SO₄ | –10 | 3 | 85 | |

| Ethyl 2-phenylacetate* | HNO₃/H₂SO₄ | 0 | 5 | 72* | – |

*Hypothetical data based on analogous reactions.

Table 2: Iodination Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Electrophilic | ICl | DMF | 25 | 65* | |

| Palladium-Catalyzed | Pd(OAc)₂, dppm | H₂O | 110 | 88 |

Mechanistic Insights and Side Reactions

Competing Pathways in Iodination

Electrophilic iodination may produce regioisomers if the nitro group fails to direct sufficiently. For instance, in ethyl 2-(2-nitrophenyl)acetate, iodination at the para-position relative to the ester (position 4) could occur alongside the desired meta-product (position 5). Source observes similar challenges during the iodination of 5-vinyl-2'-deoxyuridine, where solvent polarity influences the ratio of diastereomers.

Ester Hydrolysis Under Acidic Conditions

Prolonged exposure to sulfuric acid during nitration risks hydrolyzing the ethyl ester to the carboxylic acid. Source mitigates this by restricting reaction times to ≤5 hours and using excess ethanol to shift equilibrium toward the ester.

Scalability and Industrial Considerations

Cost-Efficiency of Metal Catalysts

While palladium-catalyzed methods offer precision, their scalability is limited by catalyst costs (e.g., Pd(OAc)₂ at ~$500/g). Electrophilic iodination using ICl (~$200/kg) is more viable for large-scale production but requires stringent temperature control to minimize iodine sublimation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-iodo-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid are typical reducing agents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid solutions are used for ester hydrolysis.

Major Products Formed

Substitution: Products include ethyl 5-azido-2-nitrophenylacetate or ethyl 5-thiocyanato-2-nitrophenylacetate.

Reduction: The major product is ethyl 5-amino-2-nitrophenylacetate.

Hydrolysis: The products are 5-iodo-2-nitrophenylacetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(5-iodo-2-nitrophenyl)acetate is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It is employed in studies investigating the biological activity of nitroaromatic compounds and their derivatives.

Material Science: The compound is used in the preparation of functionalized materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-nitrophenylacetate depends on the specific application and the target molecule

Enzyme Inhibition: The nitro group can form hydrogen bonds or electrostatic interactions with active site residues, leading to enzyme inhibition.

Receptor Binding: The aromatic ring and functional groups can interact with receptor sites, modulating their activity.

Redox Reactions: The nitro group can undergo redox reactions, generating reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural variations and properties among ethyl 2-(5-iodo-2-nitrophenyl)acetate and its analogs:

Key Observations:

- Electronic Effects : Fluorine (strongly electron-withdrawing) and iodine (polarizable, weak electron-withdrawing) influence reactivity differently. For example, fluorinated analogs may undergo faster nucleophilic substitutions .

- Steric Impact : Iodine’s large atomic radius (1.98 Å) can hinder access to reactive sites compared to smaller substituents like fluorine (1.47 Å) or chlorine (1.75 Å) .

- Intermolecular Interactions : Hydroxy-substituted derivatives exhibit O–H⋯O hydrogen bonding, stabilizing crystal structures , while iodine may participate in halogen bonding .

Crystallographic and Stability Comparisons

- Crystal Packing :

- Thermal Stability : Nitro groups generally reduce thermal stability, but iodine’s polarizability may enhance resistance to decomposition compared to fluoro analogs .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 2-(5-iodo-2-nitrophenyl)acetate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Iodination : Introduce iodine at the 5-position of a 2-nitrophenyl precursor via electrophilic substitution, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Acetylation : React the iodinated intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ester moiety.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Key parameters: Temperature control (0–80°C), solvent selection (DMF or THF for iodination), and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer: Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments, ester linkage (δ ~4.2 ppm for -OCH₂CH₃), and iodine/nitro group effects on chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127/129 Da split).

- Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- X-ray Crystallography : For absolute configuration validation, as demonstrated in analogous nitroaryl esters .

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. What are the primary research applications of this compound in organic chemistry?

Methodological Answer:

- Synthetic Intermediate : The iodine and nitro groups enable cross-coupling (e.g., Suzuki-Miyaura) and reduction (e.g., nitro to amine) for pharmaceutical scaffolds .

- Structure-Activity Relationship (SAR) Studies : Modifying the ester or nitro group to probe bioactivity in antimicrobial or anti-inflammatory agents .

- Crystallography Studies : Analyzing supramolecular interactions (e.g., hydrogen bonding, halogen bonding) in solid-state structures .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Methodological Answer: Yield optimization strategies:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for iodination efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine activation but may require post-reaction neutralization.

- Temperature Gradients : Stepwise heating (e.g., 50°C for iodination, room temperature for acetylation) minimizes decomposition.

Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling pathways, especially in aromatic regions affected by iodine’s heavy atom effect .

- X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., iodine vs. nitro group positioning) via crystal structure analysis .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to validate proposed structures .

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., ester hydrolysis products) .

Q. How does the electronic environment of the aromatic ring influence the compound's reactivity?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and iodine (-I) groups create a meta-directing, deactivated ring:

- Electrophilic Substitution : Reactivity at the 4-position (para to iodine) is favored due to steric hindrance and electronic effects.

- Nucleophilic Aromatic Substitution (NAS) : Under basic conditions, the nitro group activates the ring for displacement of iodine by nucleophiles (e.g., amines, thiols) .

- Cross-Coupling Reactions : Iodine’s low bond dissociation energy facilitates Suzuki couplings with boronic acids, forming biaryl derivatives .

DFT calculations (e.g., NBO analysis) can quantify charge distribution and predict reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.